4-(phenethylamino)quinazoline-2(1H)-thione
Description
4-(Phenethylamino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Properties
IUPAC Name |
4-(2-phenylethylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFVFGEFNHDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenethylamino)quinazoline-2(1H)-thione can be achieved through various methods. One efficient method involves the use of green solvents derived from biomass, such as eucalyptol. The reaction typically involves the condensation of 2-aminobenzamide with phenethylamine in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and extended reaction times to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The adoption of green chemistry principles, such as the use of sustainable solvents and catalysts, is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Phenethylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into corresponding dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
4-(Phenethylamino)quinazoline-2(1H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(phenethylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s ability to bind to these molecular targets and modulate their activity underlies its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylamino)quinazoline-2(1H)-thione: Similar in structure but with a phenyl group instead of a phenethyl group.
4-(Arylamino)pteridine-2(1H)-thiones: Analogous compounds with a pteridine ring system.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with different substituents.
Uniqueness
4-(Phenethylamino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
